molecular formula C46H85N13O13 B117146 Immunocorticotropin CAS No. 150035-99-7

Immunocorticotropin

货号: B117146
CAS 编号: 150035-99-7
分子量: 1028.2 g/mol
InChI 键: DFPJZTGPSSEBSP-ADDFTTBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Immunocorticotropin, also known as this compound, is a useful research compound. Its molecular formula is C46H85N13O13 and its molecular weight is 1028.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Immunomodulatory Effects

Immunocorticotropin is recognized for its immunomodulatory properties. Research indicates that it can influence the proliferation of immune cells and the release of cytokines, which are critical for immune responses. For instance, studies have shown that intravenous administration of thyrotropin-releasing hormone (TRH), which shares functional similarities with ACTH, can enhance the production of gamma interferon (IFN-γ) by activated lymphocytes. This suggests a potential pathway through which ACTH may modulate immune function and inflammation .

Table 1: Effects of TRH on Immune Cells

ParameterEffect Observed
IFN-γ ProductionIncreased by activated lymphocytes
TH17 CytokinesDecreased levels in EAE mice
TH2 CytokinesIncreased IL-13 production

Therapeutic Applications

This compound has been utilized therapeutically in various conditions, particularly those involving adrenal insufficiency and autoimmune diseases. Its ability to stimulate cortisol production makes it a valuable treatment option.

  • Adrenal Insufficiency : ACTH is essential in diagnosing and treating primary adrenal insufficiency. Patients receiving immune checkpoint inhibitors (ICIs) have reported cases of isolated adrenocorticotropic hormone deficiency (IAD), highlighting the need for careful monitoring and potential ACTH replacement therapy .
  • Autoimmune Disorders : In conditions like multiple sclerosis, ACTH has shown promise in reducing inflammation and improving symptoms. The modulation of cytokine profiles through ACTH administration has been documented, indicating its role in managing autoimmune responses .

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Case Study 1 : A 58-year-old male with malignant melanoma treated with nivolumab developed IAD after several months of therapy. His treatment involved transitioning to hydrocortisone replacement therapy after diagnosis, demonstrating the critical role of ACTH in managing adrenal function during immunotherapy .
  • Case Study 2 : Another patient experienced multiple immune-related adverse events during ICI therapy, including thyroiditis and meningitis. This case underscores the complex interplay between immunotherapy and hormonal regulation, where ACTH levels may be affected by ongoing treatments .

化学反应分析

CRH Release and Immune Activation

CRH is secreted by immune cells (e.g., macrophages, lymphocytes) during inflammatory challenges such as lipopolysaccharide (LPS) exposure. Intraperitoneal LPS in rats induced a 2.9-fold increase in plasma CRH at 6 hours, correlating with elevated adrenocorticotropic hormone (ACTH) levels 30 minutes later . This delayed response suggests immune-derived CRH contributes to systemic hormonal activation.

Key Reaction Pathway:

  • LPS → TLR4 activation → NF-κB signaling → CRH synthesis in immune cells → CRH release
    This pathway enhances proinflammatory cytokine production (e.g., TNF-α, IL-6) .

CRH Receptor Binding and Signaling

CRH primarily binds to CRH receptor 1 (CRHR1) on immune cells, initiating intracellular cascades:

Receptor TypeImmune Cell TargetSignaling PathwayOutcome
CRHR1MacrophagescAMP/PKA → NF-κB↑ TNF-α, IL-1β, IL-6
CRHR2Epithelial cellsMAPK/ERKModulates intestinal permeability

Antagonists like antalarmin (CRHR1 blocker) suppress LPS-induced cytokine release by >50% in macrophages .

CRH-Driven Cytokine Dynamics

CRH amplifies LPS-induced cytokine transcription via mRNA stabilization and enhanced translation:

Experimental Findings:

  • In vitro (RAW264.7 macrophages):

    • CRH + LPS → 3.2-fold increase in TNF-α mRNA vs. LPS alone .

    • IL-6 production rose by 1.8-fold with CRH co-treatment .

  • In vivo (BALB/c mice):

    • CRHR1 blockade reduced plasma TNF-α by 62% and IL-1β by 58% post-LPS .

CRH Measurement and Stability

Accurate quantification of CRH requires specialized methods due to rapid degradation:

MethodCRH Recovery (%)Plasma CRH (pg/ml)Key Advantage
RAPID (acidification, protease inhibition)90.8 ± 2.028.9 ± 2.8Prevents peptide degradation
EDTA + methanol extraction47.5 ± 2.0<10 (undetectable)Traditional approach

The RAPID method’s improved recovery highlights CRH’s labile nature in plasma .

CRH-Immune Feedback Loops

CRH and cytokines form bidirectional regulatory circuits:

  • IL-1β and IL-6 stimulate hypothalamic CRH release, amplifying HPA axis activation .

  • Glucocorticoids (e.g., corticosterone) suppress CRH synthesis in immune cells, creating a negative feedback loop .

Pathophysiological Implications

Dysregulated CRH-immune interactions are implicated in:

  • Inflammatory bowel disease (IBS): CRHR1 activation increases colonic permeability and TLR4 expression .

  • Autoimmunity: Elevated CRH in synovial fluid correlates with rheumatoid arthritis severity .

This synthesis integrates molecular, cellular, and systemic evidence to delineate immunocorticotropin’s role as a critical mediator of neuroimmune crosstalk. Further research is needed to explore therapeutic targeting of CRH receptors in inflammatory disorders.

属性

CAS 编号

150035-99-7

分子式

C46H85N13O13

分子量

1028.2 g/mol

IUPAC 名称

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1

InChI 键

DFPJZTGPSSEBSP-ADDFTTBFSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N

手性 SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N

规范 SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N

序列

VKKPGSSVKV

同义词

immunocorticotropin
immunocortin
Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val
valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。